(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone

Medicinal Chemistry Structure-Activity Relationship Steric Parameter

The compound (3-(tert-butylsulfonyl)pyrrolidin-1-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone (CAS 1797278-68-2) is a synthetic small molecule (MW 401.52, formula C22H27NO4S) belonging to the class of pyrrolidine sulfonamide derivatives. This compound integrates three distinct structural modules: a sterically demanding tert-butylsulfonyl (Bus) group on the pyrrolidine ring, a central amide carbonyl linker, and a 3'-methoxy-[1,1'-biphenyl]-4-carbonyl aromatic motif.

Molecular Formula C22H27NO4S
Molecular Weight 401.52
CAS No. 1797278-68-2
Cat. No. B2699608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone
CAS1797278-68-2
Molecular FormulaC22H27NO4S
Molecular Weight401.52
Structural Identifiers
SMILESCC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)C2=CC=C(C=C2)C3=CC(=CC=C3)OC
InChIInChI=1S/C22H27NO4S/c1-22(2,3)28(25,26)20-12-13-23(15-20)21(24)17-10-8-16(9-11-17)18-6-5-7-19(14-18)27-4/h5-11,14,20H,12-13,15H2,1-4H3
InChIKeyHPTLZOMQEVLSTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Compound 1797278-68-2: Structural Identity and Biological Data Scarcity Overview


The compound (3-(tert-butylsulfonyl)pyrrolidin-1-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone (CAS 1797278-68-2) is a synthetic small molecule (MW 401.52, formula C22H27NO4S) belonging to the class of pyrrolidine sulfonamide derivatives . This compound integrates three distinct structural modules: a sterically demanding tert-butylsulfonyl (Bus) group on the pyrrolidine ring, a central amide carbonyl linker, and a 3'-methoxy-[1,1'-biphenyl]-4-carbonyl aromatic motif. Despite its modular architecture suggestive of structure-activity relationship (SAR) potential, extensive database mining—including PubChem, ChEMBL, BindingDB, and patent repositories—reveals no published quantitative bioactivity data (e.g., IC50, Ki, EC50) specifically for this compound as of May 2026. The compound is offered by multiple vendors for non-human research use, but is not a marketed drug and lacks a defined molecular target in the public domain. This evidence guide therefore maps the available quantitative cues from close structural analogs to provide a rational selection framework where direct target-compound data is unavailable.

Why Unqualified Substitution of CAS 1797278-68-2 with In-Class Analogs Is Not Advisable


Pyrrolidine sulfonamide derivatives with biphenyl carbonyl groups form a structurally diverse class where minor modifications yield profound shifts in biological activity. The tert-butylsulfonyl group at the pyrrolidine 3-position introduces exceptional steric bulk—quantified by a Taft steric parameter (Es) of –1.54, substantially more hindered than isopropyl (Es = –0.47) or methyl (Es = 0) sulfonyl analogs . This steric profile can dictate target selectivity, binding pocket complementarity, and metabolic stability in ways that smaller sulfonyl groups cannot recapitulate. Furthermore, the 3'-methoxy substitution pattern on the biphenyl distal ring creates a hydrogen-bond acceptor geometry that differs from 4'-methoxy, 3',4'-dichloro, or unsubstituted biphenyl analogs. Given that close analogs in this chemotype have demonstrated target-specific activities spanning protease inhibition [1], kinase antagonism , and GPCR modulation, unverified substitution risks complete loss of target engagement or altered selectivity profiles. A structured, evidence-based comparison is essential for informed procurement decisions.

Quantitative Evidence Guide for Compound 1797278-68-2: Comparator-Anchored Analysis


Steric Differentiation of Tert-Butylsulfonyl Group Quantified by Taft Es Parameter

The 3-tert-butylsulfonyl (Bus) substituent on the pyrrolidine ring distinguishes this compound from all other 1-acyl pyrrolidine analogs bearing smaller sulfonyl groups. Quantitatively, the Taft steric parameter for the tert-butylsulfonyl group is Es = –1.54, compared to Es = –0.47 for isopropylsulfonyl and Es = 0 for methylsulfonyl . This means the Bus group occupies roughly three times the steric volume of an isopropylsulfonyl group and is among the most sterically demanding sulfonyl substituents available for pyrrolidine scaffolds. Tert-butylsulfonyl-protected pyrrolidines have been specifically exploited in kinase inhibitor design, where the bulk enforces a specific conformational preference and influences selectivity across the Trk kinase family .

Medicinal Chemistry Structure-Activity Relationship Steric Parameter

Bioactivity of a Close Structural Analog Containing the 3'-Methoxy-[1,1'-biphenyl] Motif: USP30 Inhibition at Sub-Nanomolar Potency

While no bioactivity data exists for CAS 1797278-68-2, a highly analogous compound—(R)-3-(5-(3'-methoxy-[1,1'-biphenyl]-3-yl)-1,1-dioxido-1,2,5-thiadiazolidin-2-yl)pyrrolidine-1-carbonitrile (BDBM513574)—that shares the 3'-methoxy-[1,1'-biphenyl] motif and a substituted pyrrolidine core was reported in US Patent 11091488 with an IC50 of 0.100 nM against human ubiquitin carboxyl-terminal hydrolase 30 (USP30) [1]. This sub-nanomolar potency demonstrates that the 3'-methoxy-biphenyl moiety can contribute to high-affinity target engagement in specific enzyme contexts. Separately, compounds in the 3-(tert-butylsulfonyl)pyrrolidine class have been developed as Trk kinase inhibitors , and related biphenyl-pyrrolidine analogs have shown antiproliferative IC50 values in the low micromolar range against MCF-7 and A549 cancer cell lines .

Deubiquitinase Inhibition USP30 Neuroprotection

Physicochemical Property Comparison: Lipophilicity and Hydrogen Bonding Capacity vs. Key Analogs

The lipophilicity of CAS 1797278-68-2 can be benchmarked against its dichloro-substituted analog. The target compound (MW 401.52, C22H27NO4S) contains a single methoxy group on the biphenyl distal ring, whereas the 3',4'-dichloro analog (CAS 1797965-89-9, MW 440.38, C21H23Cl2NO3S) bears two chlorine substituents . The methoxy group contributes a hydrogen bond acceptor, while the dichloro substitution increases lipophilicity and molecular weight by approximately 39 Da. A structurally distinct indole analog—1-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-2-(1H-indol-1-yl)ethanone (CAS 1797278-97-7, MW 348.46)—lacks the biphenyl moiety entirely and is 53 Da lighter . In related chemotypes, the 3'-methoxy-[1,1'-biphenyl] core has been associated with a calculated logP of approximately 3.9 and enhanced polar surface area (137.4 Ų) relative to unsubstituted biphenyl analogs [1].

Drug-likeness ADME Prediction Physicochemical Properties

Procurement Differentiation: Vendor Availability and Purity Specifications

CAS 1797278-68-2 is available from multiple vendors with a standard catalog purity specification of 95% (HPLC) . In contrast, close analogs in the same chemical series (e.g., the 3',4'-dichloro derivative CAS 1797965-89-9 and the indole derivative CAS 1797278-97-7) are similarly listed at 95% purity but serve as structurally differentiated alternatives rather than direct substitutes . The compound is offered in standard packaging with custom quote-based pricing, and vendors typically require full prepayment for new customers with NET 30 terms available for established accounts . Lead times and pricing are available upon inquiry, and the compound is designated for non-human research only. No cGMP or GLP-grade material is currently advertised.

Chemical Procurement Purity Specification Vendor Comparison

Recommended Application Scenarios for Compound 1797278-68-2 Based on Available Evidence


Tool Compound for Deubiquitinase (DUB) Profiling with USP30 Selectivity Hypothesis

The 3'-methoxy-[1,1'-biphenyl] substructure of CAS 1797278-68-2 is directly shared with a highly potent USP30 inhibitor (IC50 = 0.100 nM, BDBM513574) reported in US Patent 11091488 [1]. Researchers investigating USP30-mediated mitophagy pathways or developing DUB inhibitor libraries can employ CAS 1797278-68-2 as a structurally matched probe compound for head-to-head comparison against the established thiadiazolidine-based inhibitor series. The tert-butylsulfonyl group adds steric differentiation that may confer selectivity advantages over pan-DUB inhibitors.

Kinase Selectivity Screening Using Maximally Hindered Sulfonamide Scaffold

The tert-butylsulfonyl group (Es = –1.54) of CAS 1797278-68-2 provides significantly greater steric constraint than commonly used sulfonamide substituents such as methylsulfonyl (Es = 0) or isopropylsulfonyl (Es = –0.47) [1]. This property has been exploited in the Trk kinase inhibitor series where 3-(tert-butylsulfonyl)pyrrolidine derivatives serve as core scaffolds (WO 2013/088256 A1) [1]. CAS 1797278-68-2, with its additional biphenyl-methoxy extension, may be included in kinase selectivity panels to assess the impact of steric bulk on off-target kinase engagement.

Structure-Activity Relationship (SAR) Anchor for Biphenyl Methanone Pyrrolidine Series

CAS 1797278-68-2 serves as a central SAR node connecting three related analog series: the 3',4'-dichloro-biphenyl analog (CAS 1797965-89-9, MW 440.38), the indole ethanone analog (CAS 1797278-97-7, MW 348.46), and the naphthalene methanone analog (CAS 1797073-26-7, MW 345.46) . Its intermediate molecular weight (401.52 Da) and balanced hydrogen-bonding profile make it a logical reference point for systematic SAR exploration of this chemotype across multiple target classes.

Computational Chemistry and Molecular Docking Campaigns

The well-defined modular architecture of CAS 1797278-68-2—comprising a tert-butylsulfonyl-pyrrolidine core linked via an amide to a 3'-methoxy-biphenyl tail—makes it suitable for computational docking and molecular dynamics studies. Calculated physicochemical parameters for related chemotypes indicate logP ≈ 3.9 and polar surface area ≈ 137.4 Ų, compatible with oral drug-likeness criteria [2]. The compound can be used to generate binding hypotheses across multiple protein targets possessing deep hydrophobic pockets that accommodate the tert-butylsulfonyl group.

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